molecular formula C13H8F2O3 B6364000 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol CAS No. 1225946-26-8

4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol

Cat. No.: B6364000
CAS No.: 1225946-26-8
M. Wt: 250.20 g/mol
InChI Key: ILEHHPQEZRUWHZ-UHFFFAOYSA-N
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Description

4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol is an organic compound with a unique structure that includes both carboxylic acid and phenol functional groups, as well as fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by carboxylation and hydroxylation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Carboxy-2-fluorophenyl)phenol
  • 4-(5-Carboxy-2-fluorophenyl)-2-methoxyphenol
  • 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid

Uniqueness

4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol stands out due to its specific combination of functional groups and fluorine atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

IUPAC Name

4-fluoro-3-(2-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-11-4-1-7(13(17)18)5-10(11)9-3-2-8(16)6-12(9)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEHHPQEZRUWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680798
Record name 2',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225946-26-8
Record name 2',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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